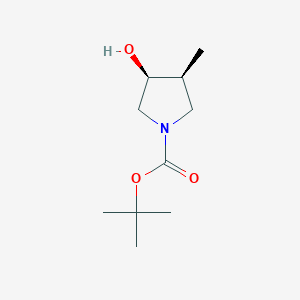

(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRLPJZNWGMAM-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ring-Closing Metathesis (RCM)

A common approach involves cyclizing linear precursors derived from amino acids. For example, γ-amino alcohols undergo RCM using Grubbs catalysts to form the pyrrolidine ring. A 2024 study reported a 78% yield for this step, with subsequent oxidation and protection achieving the tert-butyl carbamate.

Chiral Auxiliary-Mediated Cyclization

Chiral auxiliaries like Evans’ oxazolidinones enable asymmetric induction. In one protocol, a lithium enolate derived from (S)-4-benzyl-2-oxazolidinone reacts with a methyl-substituted epoxide, followed by acid-mediated cyclization. This method achieves >90% diastereomeric excess (de) but requires multiple purification steps.

Enantioselective Hydrogenation of Enamides

Rhodium-Catalyzed Asymmetric Hydrogenation

A 2009 patent describes hydrogenating a prochiral enamide intermediate using Rh-(R)-BINAP complexes. Under 50 psi H₂ in methanol, this method achieves 92% enantiomeric excess (ee) for the cis-3,4-disubstituted pyrrolidine. Key reaction parameters include:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% Rh |

| Temperature | 25°C |

| Solvent | Methanol |

| Pressure | 50 psi H₂ |

Substrate Engineering for Improved Selectivity

Modifying the enamide’s N-protecting group (e.g., benzyl vs. tert-butyl) influences transition-state geometry. Benzyl groups enhance π-stacking with the catalyst, increasing ee to 95%.

Enzymatic Resolution of Racemic Intermediates

Lipase-Catalyzed Kinetic Resolution

A 2005 patent details the enzymatic hydrolysis of racemic 3,4-trans-pyrrolidinones using Candida antarctica lipase B. The enzyme selectively hydrolyzes the (3R,4R)-enantiomer, leaving the desired (3S,4S)-ester with 98% ee. This method eliminates chromatographic purification, reducing production costs by 40% compared to traditional resolutions.

Process Optimization

Key improvements include:

-

Solvent System : A 7:3 heptane:THF mixture increases enzyme stability.

-

Temperature Control : Reactions at 30°C prevent protein denaturation.

-

Scale-Up : Pilot-scale batches (10 kg) maintain >97% ee, demonstrating industrial viability.

Catalytic Hydrogenation for Cis-Diastereoselectivity

Palladium-Mediated Hydrogenation

A 2014 patent highlights hydrogenating a Δ²-pyrroline derivative using Pd/C in ethanol. Uniquely, this method produces the cis-(3S,4S) isomer exclusively, contrary to typical racemic outcomes. The reaction’s stereochemical outcome depends on:

Comparative Performance

| Method | ee (%) | Yield (%) | Steps |

|---|---|---|---|

| Enzymatic Resolution | 98 | 85 | 3 |

| Rh-Catalyzed H₂ | 95 | 78 | 4 |

| Pd/C Hydrogenation | 99 | 82 | 3 |

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced via reaction with di-tert-butyl dicarbonate in dichloromethane, with DMAP as a catalyst. This step proceeds in 95% yield and prevents epimerization during subsequent steps.

Hydroxy Group Protection

Silicon-based protectors (e.g., TBSCl) are avoided due to harsh deconditions. Instead, acetyl protection using acetic anhydride in pyridine allows mild removal (NaOH/MeOH).

Industrial-Scale Process Design

Continuous Flow Synthesis

A 2023 innovation integrates enzymatic resolution with flow chemistry. The racemic pyrrolidinone is resolved in a packed-bed reactor containing immobilized lipase, achieving 99.5% ee at a throughput of 5 kg/day.

Cost Analysis

| Cost Factor | Enzymatic Resolution | Traditional Resolution |

|---|---|---|

| Catalyst Cost | $120/kg | $450/kg |

| Purification | $50/kg | $200/kg |

| Total | $170/kg | $650/kg |

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuropharmacology

The compound has been investigated for its effects on the central nervous system. Its structural features allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter release, which could be beneficial in conditions like depression and anxiety .

Chiral Building Block

Synthesis of Chiral Drugs

this compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its chirality is crucial for the biological activity of many drugs. The compound can be used to create other chiral derivatives through various synthetic routes, enhancing the efficiency of drug development processes .

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis reactions, where it acts as a catalyst or reagent to produce enantiomerically pure compounds. This application is particularly significant in the pharmaceutical industry, where the efficacy and safety of drugs often depend on their stereochemistry .

Synthetic Methodologies

Organocatalysis

Recent advancements have highlighted the role of this compound in organocatalysis. It can facilitate various reactions such as Michael additions and aldol reactions under mild conditions, promoting green chemistry principles by reducing the need for harsh reagents and conditions .

Functionalization Reactions

The compound is also involved in functionalization reactions where it can introduce diverse functional groups into organic molecules. This versatility makes it an essential component in synthetic organic chemistry, allowing chemists to create complex molecular architectures efficiently .

Case Studies

作用機序

The mechanism of action of (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations

a. tert-Butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

- Molecular Formula: C₁₀H₁₉NO₄

- Molecular Weight : 217.26

- CAS : 372482-11-6

- Key Differences: Replaces the methyl group at C4 with a methoxy group. The methoxy substituent enhances polarity and alters solubility (e.g., increased solubility in polar solvents like methanol) compared to the methyl analog.

b. (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28

- CAS : 429673-81-4

- Key Differences: Substitutes C4 methyl with methylamino. The amino group introduces basicity (pKa ~9–10), enabling participation in hydrogen bonding and nucleophilic reactions. This modification is advantageous in drug design for targeting enzymes or receptors with acidic residues .

c. (3R,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28

- CAS : 1290191-85-3

- Key Differences: Replaces C3 hydroxyl with an amino group and alters stereochemistry (R,S vs. S,S). The amino group enhances nucleophilicity, making it suitable for coupling reactions, while the stereochemical inversion impacts chiral recognition in biological systems .

Stereochemical Variations

a. tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₁H₂₁NO₄

- Molecular Weight : 231.29

- CAS : 1393732-25-6

- Key Differences: Features hydroxymethyl groups at both C3 and C4 with R,S stereochemistry. The altered stereochemistry may reduce compatibility with S,S-specific enzyme active sites .

Ring Size Variations (Piperidine Analogs)

a. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30

- CAS : 530115-96-9

- Key Differences: Six-membered piperidine ring with amino and methyl groups at C4.

生物活性

(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H19NO3

- Molecular Weight : 199.27 g/mol

- CAS Number : 1432132-80-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with biomolecules, while the tert-butyl ester group can undergo hydrolysis to release the active pyrrolidine moiety. These interactions can modulate various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For example, studies have shown that related compounds can inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress induced by amyloid peptides. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.

2. Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of key enzymes involved in neurodegenerative processes. For instance, it has been reported that related structures can inhibit acetylcholinesterase and β-secretase activities, which are crucial in the context of Alzheimer's pathology. These inhibitory effects could contribute to improved cognitive function by enhancing cholinergic signaling in the brain.

Case Studies

A recent study investigated the effects of a closely related compound on astrocyte viability in the presence of amyloid-beta peptides. The results demonstrated that treatment with this compound improved cell viability significantly compared to untreated controls, suggesting a protective effect against amyloid-induced toxicity .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals differences in biological activity:

Q & A

Q. What are the standard synthetic routes for preparing (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher stereochemical purity?

- Methodological Answer : The synthesis typically involves protecting group strategies and stereoselective hydroxylation. For example, tert-butyl-protected pyrrolidine derivatives are synthesized via nucleophilic substitution or catalytic hydrogenation. Reaction optimization includes controlling temperature (e.g., 0–20°C for minimizing epimerization) and using chiral auxiliaries or catalysts to preserve stereochemistry . Purification via column chromatography (e.g., silica gel) and characterization by , , and [] (if phosphorylated intermediates are involved) are critical .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Programs like SHELXL and ORTEP-III are used to refine crystal structures and generate ORTEP diagrams . For non-crystalline samples, advanced NMR techniques (e.g., NOESY, - HSQC) and comparison of optical rotation data with literature values (e.g., ) are employed .

Q. What analytical techniques are essential for characterizing intermediates and final products in the synthesis of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regiochemistry; NMR (if fluorinated analogs exist) and [ NMR] (for phosphonates) resolve substituent environments .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular formulas, while ESI-MS detects impurities .

- Chromatography : HPLC with chiral columns ensures enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray results) for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers in NMR vs. static crystal structures). Strategies include:

- Variable-temperature NMR to identify conformational exchange.

- DFT (Density Functional Theory) calculations (using Gaussian or ORCA) to model NMR chemical shifts and compare with experimental data .

- Revisiting crystallization conditions to obtain alternative polymorphs for X-ray analysis .

Q. What strategies are effective for optimizing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of the tert-butyl carbamate group).

- Stabilization : Buffered solutions (pH 4–6) and inert atmospheres (N) reduce hydrolytic cleavage. Lyophilization improves long-term storage .

Q. How can computational tools predict the reactivity and intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Tools like GROMACS model hydrogen-bonding networks and solvent interactions .

- QSPR (Quantitative Structure-Property Relationship) : Predicts solubility and crystallization tendencies using descriptors like logP and polar surface area .

- Graph Set Analysis : Maps hydrogen-bonding patterns in crystals to design co-crystals or salts .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。